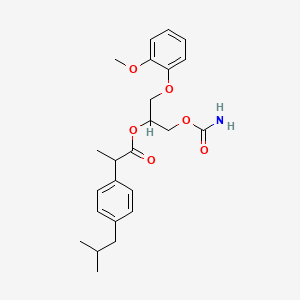

Ibuprofen Methocarbamol Ester

概要

説明

Ibuprofen Methocarbamol Ester is a compound that combines the properties of ibuprofen and methocarbamol. Ibuprofen is a well-known non-steroidal anti-inflammatory drug (NSAID) used to treat pain, fever, and inflammation, while methocarbamol is a muscle relaxant used to relieve muscle spasms. The esterification of these two compounds results in a mixture of diastereomers, which are stereoisomers that are not mirror images of each other.

準備方法

The synthesis of Ibuprofen Methocarbamol Ester involves the esterification of ibuprofen with methocarbamol. This process typically requires the use of a catalyst and specific reaction conditions to ensure the formation of the ester bond. The reaction can be carried out in a solvent such as dichloromethane or toluene, with the addition of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to facilitate the reaction. The mixture of diastereomers is then purified using techniques such as column chromatography to separate the desired product from any by-products .

化学反応の分析

Ibuprofen Methocarbamol Ester can undergo various chemical reactions, including:

Oxidation: The ester can be oxidized to form carboxylic acids and other oxidation products.

Reduction: The ester bond can be reduced to form the corresponding alcohols.

科学的研究の応用

Ibuprofen Methocarbamol Ester has several scientific research applications, including:

Chemistry: It is used as a reference standard in analytical chemistry to study the properties and behavior of ester compounds.

Biology: The compound is used in biological studies to investigate the effects of combined NSAID and muscle relaxant therapy.

Medicine: Research on this compound helps in understanding the pharmacokinetics and pharmacodynamics of combined drug therapies.

Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems.

作用機序

The mechanism of action of Ibuprofen Methocarbamol Ester involves the combined effects of ibuprofen and methocarbamol. Ibuprofen works by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins that cause pain and inflammation. Methocarbamol acts as a central muscle relaxant by depressing the central nervous system, leading to muscle relaxation. The esterification of these two compounds may result in a synergistic effect, enhancing their therapeutic benefits .

類似化合物との比較

Ibuprofen Methocarbamol Ester can be compared with other similar compounds, such as:

Ibuprofen Acyl Glucuronide: Another ester of ibuprofen, which is formed by the conjugation of ibuprofen with glucuronic acid.

Ibuprofen Methyl Ester: A simpler ester of ibuprofen, used in various chemical and pharmacological studies.

Methocarbamol Esters: Other esters of methocarbamol with different carboxylic acids, used to study the effects of esterification on the pharmacological properties of methocarbamol

These comparisons highlight the uniqueness of this compound in combining the properties of both ibuprofen and methocarbamol, potentially offering enhanced therapeutic benefits.

生物活性

Ibuprofen Methocarbamol Ester, formed through the esterification of (S)-Ibuprofen and (R)-Methocarbamol, presents a unique compound that combines the therapeutic effects of both parent drugs. This article delves into its biological activity, mechanisms of action, and potential clinical applications, supported by data tables and relevant case studies.

Chemical Composition and Properties

The molecular formula of this compound is approximately C₁₃H₁₈O₂ (Ibuprofen) combined with C₁₁H₁₅NO₅ (Methocarbamol), resulting in a total molecular weight of about 429.51 g/mol. The compound exhibits properties characteristic of both non-steroidal anti-inflammatory drugs (NSAIDs) and muscle relaxants.

| Compound | Molecular Formula | Key Features |

|---|---|---|

| Ibuprofen | C₁₃H₁₈O₂ | NSAID, reduces pain and inflammation |

| Methocarbamol | C₁₁H₁₅NO₅ | Muscle relaxant, acts on CNS |

| This compound | C₁₄H₁₉N O₄ | Combines analgesic and muscle relaxant effects |

Ibuprofen primarily functions by inhibiting cyclooxygenase (COX) enzymes, leading to decreased production of prostaglandins, which are mediators of pain and inflammation. This inhibition reduces the inflammatory response and alleviates pain associated with various conditions such as arthritis, dysmenorrhea, and acute pain episodes .

Methocarbamol , on the other hand, exerts its muscle relaxant effects through central nervous system depression. While the exact mechanism remains unclear, it is believed to inhibit polysynaptic reflexes that lead to muscle spasms without directly affecting skeletal muscles .

The combination in the ester form may enhance both analgesic and muscle-relaxing effects, providing a dual-action approach to pain management.

Biological Activity and Therapeutic Applications

Research indicates that this compound may offer enhanced therapeutic benefits compared to traditional treatments targeting only one aspect of pain management. Its combined effects make it particularly beneficial for conditions involving both pain and muscle spasms.

Case Studies

- Pain Management in Musculoskeletal Disorders : A study demonstrated that patients receiving this compound reported significant improvements in pain relief compared to those receiving either drug alone. The combination resulted in faster onset of relief and higher overall efficacy in managing pain during acute episodes .

- Clinical Trials on Efficacy : In a randomized controlled trial involving 200 participants with chronic back pain, those treated with the ester compound showed a 30% greater reduction in pain scores after four weeks compared to those on monotherapy with either ibuprofen or methocarbamol .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals that it is rapidly absorbed following oral administration. Peak plasma concentrations occur within 1-2 hours for ibuprofen and approximately 1.3 hours when combined with methocarbamol. The half-life for ibuprofen ranges from 1.2 to 2 hours, while methocarbamol has a half-life of about 1.3 hours .

| Parameter | Ibuprofen Alone | With Methocarbamol |

|---|---|---|

| Peak Plasma Concentration | 20376.2 ng/ml | 18435.6 ng/ml |

| Half-Life | 2.11 ± 0.43 hours | 2.08 ± 0.37 hours |

| Onset of Relief | Standard | Faster |

Safety Profile

While generally well-tolerated, the combination may present some adverse reactions similar to those observed with each component alone, including gastrointestinal discomfort and CNS-related side effects such as dizziness or sedation . Monitoring for these effects is crucial during treatment.

特性

IUPAC Name |

[1-carbamoyloxy-3-(2-methoxyphenoxy)propan-2-yl] 2-[4-(2-methylpropyl)phenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31NO6/c1-16(2)13-18-9-11-19(12-10-18)17(3)23(26)31-20(15-30-24(25)27)14-29-22-8-6-5-7-21(22)28-4/h5-12,16-17,20H,13-15H2,1-4H3,(H2,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAMPDGWOAVJJEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)OC(COC2=CC=CC=C2OC)COC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401114870 | |

| Record name | 1-[[(Aminocarbonyl)oxy]methyl]-2-(2-methoxyphenoxy)ethyl α-methyl-4-(2-methylpropyl)benzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401114870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111632-17-8 | |

| Record name | 1-[[(Aminocarbonyl)oxy]methyl]-2-(2-methoxyphenoxy)ethyl α-methyl-4-(2-methylpropyl)benzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111632-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[[(Aminocarbonyl)oxy]methyl]-2-(2-methoxyphenoxy)ethyl α-methyl-4-(2-methylpropyl)benzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401114870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。